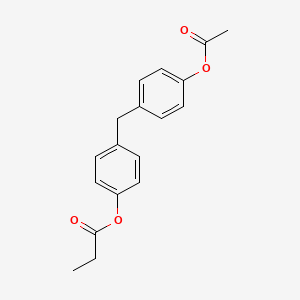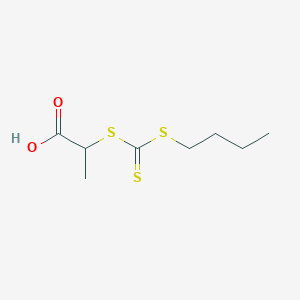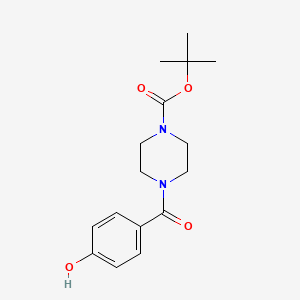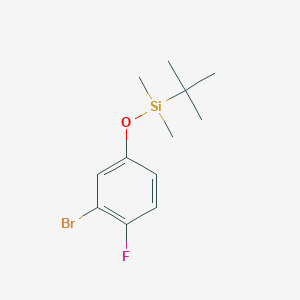
Bisphenol F acetate propionate, epoxy curative, EC-298
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
Bisphenol F acetate propionate, epoxy curative, EC-298 is well suited for use in epoxy/(meth)acrylate hybrid thermoset compositions . It does not impede free radical cure, thermoset adhesives, and is used as a curative for epoxy/(meth) acrylate hybrids, hybrid epoxy/free radical thermosets .Physical And Chemical Properties Analysis
This compound is a clear colourless to pale yellow liquid . It has a viscosity of 400-700cP . It is soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide .科学的研究の応用
EC-298 is used in a variety of scientific research applications. It has been used in the production of medical devices, such as catheters and implants, as well as in the fabrication of microelectronic components. It has also been used in the production of automotive parts, such as fuel injectors and fuel tanks. Additionally, EC-298 has been used as a matrix material in the production of nanocomposites, which are materials composed of two or more components with different properties.
作用機序
Target of Action
The primary targets of Bisphenol F acetate propionate, epoxy curative, EC-298 are epoxy resins and coatings. The compound is used to make epoxy resins and coatings for various applications, such as lacquers, varnishes, liners, adhesives, plastics, water pipes, dental sealants, and food packaging .
Mode of Action
The mechanism of action of EC-298 is based on its chemical structure. The polymer consists of two main components: the bisphenol F acetate propionate and the epoxy curative. The bisphenol F acetate propionate provides the polymer with its thermoplastic properties, while the epoxy curative provides the polymer with its adhesive properties.
Biochemical Pathways
The synthesis pathway for this compound involves the reaction of Bisphenol F with acetic anhydride to form Bisphenol F acetate, which is then reacted with propionic anhydride to form Bisphenol F acetate propionate. The resulting product is then reacted with epichlorohydrin to form the epoxy curative EC-298.
Pharmacokinetics
The compound is a clear, colorless to pale yellow liquid with a viscosity of 400-700cp . It has a weight loss of less than or equal to 0.25% at 100°C, indicating its stability under heat .
Result of Action
This results in the formation of strong bonds with other materials, making it well suited for use in epoxy/(meth)acrylate hybrid thermoset compositions .
実験室実験の利点と制限
EC-298 has several advantages for use in laboratory experiments. The polymer is easy to handle and can be quickly molded into desired shapes. Additionally, the material is non-toxic, making it safe for use in laboratory settings. A major limitation for the use of EC-298 in laboratory experiments is its cost, which can be prohibitive for some applications.
将来の方向性
The potential future directions for EC-298 are numerous. The material could be used in the production of more advanced medical devices and microelectronic components. It could also be used in the fabrication of nanocomposites for use in a variety of applications. Additionally, EC-298 could be used in the development of biodegradable materials for use in a variety of industries. Finally, EC-298 could be used to develop new materials with enhanced properties, such as improved strength, flexibility, and durability.
合成法
EC-298 is synthesized by a process known as polycondensation, which involves the conversion of two or more monomers into a polymer. The monomers used in the synthesis of EC-298 are bisphenol F acetate propionate and an epoxy curative. The reaction is initiated by the addition of a catalyst, such as a Lewis acid, and a base, such as an amine. The reaction is then allowed to proceed until the desired polymer has been formed.
Safety and Hazards
Bisphenol F acetate propionate, epoxy curative, EC-298 is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing. Avoid ingestion and inhalation .
特性
IUPAC Name |
[4-[(4-acetyloxyphenyl)methyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-18(20)22-17-10-6-15(7-11-17)12-14-4-8-16(9-5-14)21-13(2)19/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARUUDOWTQBKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)












![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)